Neopentyl pivalate

Description

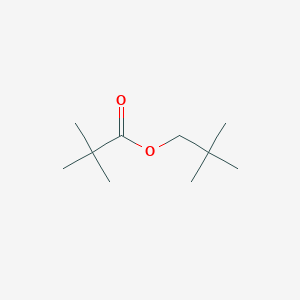

Neopentyl pivalate (CAS: 5340-26-1), also known as 2,2-dimethylpropanoic acid 2,2-dimethylpropyl ester, is a branched ester with the molecular formula C₁₀H₂₀O₂. It is synthesized via esterification between neopentyl alcohol (2,2-dimethyl-1-propanol) and pivalic acid (2,2-dimethylpropanoic acid) . This compound is characterized by its sterically hindered tert-butyl groups, which confer exceptional chemical stability and resistance to hydrolysis compared to linear esters. Its structure is shown below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀O₂ |

| Molecular Weight | 172.26 g/mol |

| Synonyms | Neopentyl neopentanoate, NSC 891 |

| Key Applications | Polymer synthesis, pharmaceuticals, specialty chemicals |

This compound is widely used in controlled polymer synthesis as a chain-transfer agent or catalyst component due to its steric bulk and thermal stability . It also serves as a precursor in the synthesis of neopentyl alkyl ethers via reduction with trichlorosilane (HSiCl₃) .

Properties

CAS No. |

5340-26-1 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

2,2-dimethylpropyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C10H20O2/c1-9(2,3)7-12-8(11)10(4,5)6/h7H2,1-6H3 |

InChI Key |

KEVRVUAKQLMNFS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)COC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Neopentyl pivalate can be synthesized through the esterification of neopentyl alcohol with pivalic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, this compound is produced by continuously feeding neopentyl alcohol and pivalic acid into a reactor equipped with a distillation column. The esterification reaction is conducted at elevated temperatures, and the resulting ester is continuously distilled off to drive the reaction to completion. The product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Decomposition and Rearrangement Reactions

Neopentyl pivalate derivatives can undergo thermal or catalytic decomposition. For example, pivalic acid derivatives (e.g., pivalic acid itself) decompose under high-temperature conditions (e.g., 350°C) in the presence of catalysts like CuO/ZnO/Al₂O₃ to form alkanes such as neopentane and isobutane . While this compound itself is not explicitly discussed in the provided sources, analogous compounds like hydroxypivalaldehyde undergo base-catalyzed disproportionation to yield neopentyl glycol derivatives .

Key Observations from Related Reactions

-

Base-Catalyzed Disproportionation : Hydroxypivalaldehyde reacts in the presence of alkaline earth metal salts (e.g., CaCl₂) and alkali metal hydroxides (e.g., NaOH) to form neopentyl glycol hydroxypivalate .

-

Hydrogenation : Hydroxypivalaldehyde hydrogenated under high pressure (1–8 MPa) with catalysts like Ru/Al₂O₃ yields neopentyl glycol with >99% selectivity .

-

Wagner-Meerwein Rearrangement : Neopentyl derivatives undergo methyl/OH group migration under acidic conditions, forming rearranged products (e.g., 2-methyl-2-butanol) .

Catalytic Processes

Catalytic methods are critical in optimizing reaction efficiency and selectivity. For instance:

-

Alkaline Earth Metal Catalysts : CaCl₂ and NaOH solutions enable efficient base-catalyzed disproportionation of hydroxypivalaldehyde .

-

Hydrogenation Catalysts : Ru/Al₂O₃ and CuCr₂O₄-based catalysts facilitate high-yield hydrogenation of hydroxypivalaldehyde to neopentyl glycol .

-

Reduction Catalysts : Copper chromite catalysts (e.g., CuO/ZnO/Al₂O₃) mediate the decomposition of pivalic acid derivatives into alkanes .

Comparison of Catalysts

Mechanistic Insights

The reaction mechanisms for this compound-related compounds often involve nucleophilic substitution or carbocation rearrangements:

-

Nucleophilic Substitution (SN2) : Phosphonium salt intermediates form during reactions involving triphenylphosphite and alkyl halides, enabling alkyl transfer to alcohols .

-

Wagner-Meerwein Rearrangement : Acidic conditions promote methyl group migration in neopentyl derivatives, leading to rearranged alcohol products .

-

Base-Promoted Disproportionation : Hydroxypivalaldehyde undergoes deprotonation and aldol-like reactions to form glycol derivatives .

Scientific Research Applications

Neopentyl pivalate has several applications in scientific research and industry:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and in transesterification reactions.

Biology: While not commonly used directly in biological research, its derivatives and related compounds are studied for their biochemical properties.

Medicine: this compound itself is not widely used in medicine, but its stability and resistance to hydrolysis make it a valuable intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of high-performance lubricants, plasticizers, and coatings due to its stability and resistance to hydrolysis.

Mechanism of Action

The mechanism of action of neopentyl pivalate primarily involves its stability and resistance to hydrolysis. The ester bond in this compound is less susceptible to hydrolysis compared to other esters due to the steric hindrance provided by the neopentyl group. This stability makes it an ideal candidate for applications requiring long-term stability and resistance to degradation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Neopentyl pivalate belongs to a family of pivalate esters and related branched compounds. Below is a detailed comparison with structurally or functionally analogous compounds:

Methyl Pivalate

- Structure : Methyl ester of pivalic acid.

- Molecular Formula : C₆H₁₂O₂.

- Key Differences :

- Methyl pivalate lacks the neopentyl group, making it less sterically hindered.

- Exhibits lower thermal stability and higher susceptibility to hydrolysis compared to this compound.

- Used as a solvent or intermediate in organic synthesis but is less effective in polymerization catalysis due to smaller steric bulk .

Cesium Pivalate

- Structure : Cesium salt of pivalic acid.

- Molecular Formula : C₅H₉CsO₂.

- Key Differences :

- Acts as a catalyst in ring-opening alternating copolymerization (ROAC) of epoxides and anhydrides.

- The tert-butyl groups prevent nucleophilic attack at the pivalate moiety, ensuring high chain-end fidelity in polyesters (>99% selectivity for propagation vs. chain transfer) .

- Unlike this compound, cesium pivalate is ionic, enabling coordination with carboxylic acid intermediates in polymerization .

Hydroxy Pivalyl Hydroxy Pivalate Diacrylate (HPHPDA)

- Structure : Diacrylate ester with dual pivalate groups.

- Molecular Formula : C₁₇H₂₈O₆.

- Key Differences :

Neopentyl Glycol Derivatives

- Example : Neopentyl glycol propoxylated diacrylate (NPGPODA).

- Molecular Formula : C₁₆H₂₆O₆.

- Key Differences :

Catalytic Performance

- Cesium pivalate outperforms potassium acetate in ROAC, achieving >99% selectivity for propagation over chain transfer. This is attributed to the steric bulk of the pivalate group .

Pharmaceutical Relevance

- The 4-(sulfonyl)phenyl pivalate fragment, derived from Sivelestat, enhances the chemical stability of human neutrophil elastase (HNE) inhibitors. This modification is critical for improving drug half-life .

Data Tables

Table 1. Comparative Properties of Pivalate Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Application | Stability Advantage |

|---|---|---|---|---|

| This compound | C₁₀H₂₀O₂ | 172.26 | Polymer synthesis | High steric hindrance |

| Methyl pivalate | C₆H₁₂O₂ | 116.16 | Solvent | Moderate stability |

| Cesium pivalate | C₅H₉CsO₂ | 229.96 | ROAC catalysis | Ionic, prevents chain transfer |

| HPHPDA | C₁₇H₂₈O₆ | 328.40 | UV-curable coatings | High reactivity |

Biological Activity

Neopentyl pivalate (NPP) is an ester derived from neopentyl glycol and pivalic acid. It has garnered interest in various fields, including polymer chemistry and toxicology, due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its toxicity, metabolic pathways, and potential applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₇H₁₄O₂

- Molecular Weight : 130.19 g/mol

- IUPAC Name : 2,2-Dimethylpropanoic acid 2-methylpropyl ester

The compound is a clear liquid at room temperature with a low vapor pressure, making it suitable for various industrial applications.

Acute Toxicity Studies

Research indicates that this compound exhibits low acute toxicity. In a study involving male and female rats, doses of 300 mg/kg and 1,000 mg/kg were administered. The following observations were made:

- Liver and Kidney Effects : Elevated absolute and relative weights of the liver and kidneys were noted in both genders at higher doses. Necropsy revealed hypertrophy of the liver in some males at the highest dose, although no definitive lesions were found histologically .

- Histopathological Findings : Histopathological examination showed high incidences of protein casts and hyaline droplets in renal tubules at the 1,000 mg/kg dose . The No Observed Adverse Effect Level (NOAEL) was determined to be 100 mg/kg/day.

Reproductive and Developmental Toxicity

Further investigations into reproductive toxicity revealed that exposure to high doses of this compound did not significantly affect reproductive parameters in animal models. However, slight alterations in organ weights were observed, necessitating further research to fully understand its reproductive implications .

Metabolic Pathways

This compound undergoes metabolic conversion primarily in the liver. The metabolic pathway involves hydrolysis to yield neopentyl glycol and pivalic acid. These metabolites are further processed through various enzymatic reactions, leading to their eventual excretion via urine.

Study on Cell Viability

A recent study examined the effects of this compound on cell viability using human cell lines. The compound was tested at varying concentrations (10 µg/mL to 200 µg/mL) over a period of 48 hours. Results indicated that:

- Cytotoxicity : At concentrations above 100 µg/mL, significant cytotoxic effects were observed in certain cell lines, suggesting a dose-dependent relationship.

- Mechanism of Action : The cytotoxic effects were attributed to oxidative stress induced by reactive oxygen species (ROS) generation .

Applications in Industry

This compound is primarily utilized as a plasticizer in polymer formulations due to its ability to enhance flexibility without compromising thermal stability. Its low volatility makes it particularly suitable for use in coatings, adhesives, and sealants.

| Application | Description |

|---|---|

| Plasticizers | Enhances flexibility and durability in polymers |

| Coatings | Provides improved mechanical properties and resistance to environmental factors |

| Adhesives | Increases adhesion strength while maintaining flexibility |

Q & A

Q. What established synthetic methodologies exist for neopentyl pivalate, and how do reaction parameters affect yield and purity?

this compound is synthesized via trichlorosilane (HSiCl₃)-mediated reduction of pivalate esters, which avoids common by-products like ketones or alcohols formed in traditional reductions. Key parameters include temperature control (e.g., 150°C for 5-butyl-5-nonyl acetate reduction) and HSiCl₃ concentration. For cobalt/manganese-catalyzed systems, pre-activation of Mn via sonication with trifluoroacetic acid (TFA) is critical to achieving high yields (~66–68%) in multigram-scale syntheses . Characterization typically involves GC-MS or NMR to confirm ester-to-ether conversion and assess purity.

Q. What analytical techniques are most effective for characterizing this compound and its derivatives in complex reaction mixtures?

High-resolution NMR (¹H, ¹³C) is essential for identifying branching patterns and steric environments in neopentyl systems. Gas chromatography (GC) paired with mass spectrometry (MS) resolves volatile by-products, while FT-IR detects functional groups like ester carbonyls. For trace impurities, HPLC with UV detection is recommended. Reference spectra from databases like SciFinder or ACS Publications should be cross-checked to validate assignments .

Advanced Research Questions

Q. How can ligand-directed C–H activation strategies improve functionalization of this compound derivatives?

Palladium or rhodium catalysts with carboxylate directing groups enable regioselective C–H bond functionalization. The carboxylate-assisted concerted metalation-deprotonation (CMD) mechanism facilitates proximity-driven activation, critical for forming C–O or C–C bonds in sterically hindered neopentyl systems. Recent studies suggest using electron-deficient ligands to enhance reactivity and suppress undesired side reactions (e.g., hydrodehalogenation). Computational modeling (DFT) aids in predicting site selectivity .

Q. What mechanistic insights explain contradictory catalytic outcomes in nickel-mediated homocoupling of this compound precursors?

Nickel catalysts often fail in neopentyl systems due to competing hydrodehalogenation pathways, as observed in homocoupling experiments with substrate 4b . This side reaction is attributed to steric hindrance impeding oxidative addition, favoring β-hydride elimination. Switching to cobalt/manganese systems circumvents this issue by stabilizing radical intermediates, enabling efficient coupling. Kinetic studies (e.g., monitoring via in situ IR) and isotopic labeling (²H, ¹³C) are recommended to elucidate pathways .

Q. How can researchers resolve discrepancies in reported toxicity profiles of neopentyl glycol derivatives during safety assessments?

While neopentyl glycol exhibits low acute toxicity (e.g., no mortality in rats at 140 mg/m³), its ester derivatives (e.g., hydroxypivalate) require rigorous purity analysis to distinguish intrinsic toxicity from contaminant effects. OECD-compliant assays (e.g., TG 403 for inhalation) should be replicated under controlled conditions. LC-MS/MS profiling of degradation products (e.g., isobutyraldehyde) in wastewater can clarify environmental risks .

Methodological Frameworks for Experimental Design

Q. Applying the PICOT framework: How does the choice of catalyst (Pd vs. Co/Mn) impact the efficiency (Outcome) of this compound synthesis under varying temperatures (Time)?

- Population (P): this compound precursors (e.g., pivalate esters).

- Intervention (I): Palladium catalysts (e.g., Pd(OAc)₂) vs. cobalt/manganese systems.

- Comparison (C): Yield, selectivity, and reaction time across catalysts.

- Outcome (O): Higher efficiency with Co/Mn in bulky systems (66–68% yield).

- Time (T): 24-hour reflux vs. 6-hour sonication-activated protocols. Systematic screening via Design of Experiments (DoE) optimizes parameters, while Arrhenius plots quantify temperature dependence .

Q. Using the FINER criteria: How can novel directing groups (Novelty) address the challenge of site selectivity (Feasibility) in C–H functionalization of this compound?

- Feasibility: Test pyridine- or quinoline-based ligands for enhanced metal coordination.

- Novelty: Develop bifunctional ligands with steric bulk to favor proximal C–H activation.

- Ethical: Use computational toxicity models (e.g., ADMET) to prioritize non-hazardous ligands.

- Relevance: Align with green chemistry goals by reducing halogenated waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.